N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide
Description
N-(2-Hydroxycyclopentyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a hydroxycyclopentyl substituent and a methylsulfonamide group. The hydroxycyclopentyl moiety may influence stereochemical properties and solubility, distinguishing it from aryl-substituted analogs.
Properties
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSISBNWKGGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Functionalization Pathways
Route 1: Dihydroxylation of Cyclopentene
Cyclopentene undergoes stereoselective dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to yield cis-1,2-cyclopentanediol. Subsequent selective protection of one hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) enables amination at the 2-position via Mitsunobu reaction with phthalimide, followed by deprotection and methylation.
Route 2: Cyclopentanone Oxime Formation
Cyclopentanone is converted to its oxime using hydroxylamine hydrochloride, followed by Beckmann rearrangement to generate ε-caprolactam. Reduction with lithium aluminum hydride (LiAlH₄) yields 2-aminocyclopentanol, which is methylated via Eschweiler-Clarke conditions (formaldehyde, formic acid).
Sulfonamide Bond Formation: Methodological Comparison
The coupling of N-methyl-2-hydroxycyclopentylamine with methanesulfonyl chloride is the critical step. Key variables include solvent choice, base selection, and temperature control to minimize side reactions such as over-sulfonylation or hydroxyl group oxidation.
Conventional Sulfonylation Protocol
Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (TEA) or pyridine (1.2–2.0 equiv)
- Temperature : 0°C to room temperature (RT)
- Time : 2–4 hours
Procedure :
N-Methyl-2-hydroxycyclopentylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Methanesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by TEA (1.5 equiv). The reaction is stirred at RT until completion (TLC monitoring). Workup involves washing with 1M HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Microwave-Assisted Sulfonylation
Inspired by green chemistry principles (e.g.,), microwave irradiation (160–300 W) reduces reaction times to 5–15 minutes. A mixture of amine, MsCl, and TEA in acetonitrile is irradiated under controlled conditions, achieving yields comparable to conventional methods (70–72%) with reduced solvent volume.
Protection-Deprotection Strategies for Hydroxyl Groups
The hydroxyl group’s susceptibility to sulfonation necessitates protection during amine methylation or sulfonylation.
Common Protecting Groups
| Protecting Group | Reagent | Deprotection Method | Compatibility with Sulfonylation |
|---|---|---|---|
| TBS ether | TBSCl, imidazole | TBAF in THF | High |
| Acetyl | Ac₂O, pyridine | NaOH/MeOH | Moderate (risk of ester hydrolysis) |
| Benzyl | BnBr, NaH | H₂/Pd-C | Low (hydrogenolysis interferes) |
Example :
- Protect 2-hydroxycyclopentylamine with TBSCl (1.2 equiv) in DMF.
- Methylate the amine using methyl iodide (1.5 equiv) and K₂CO₃.
- Deprotect with TBAF (1.0 M in THF).
- Proceed to sulfonylation as in Section 2.1.
Industrial-Scale Optimization Challenges
Solvent Recycling and Waste Reduction
Industrial protocols prioritize solvent recovery systems (e.g., distillation for DCM) and catalytic reagents. A 2023 pilot study demonstrated that using 2-MeTHF (bio-based solvent) in sulfonylation reduces environmental impact while maintaining 70% yield.
Continuous Flow Synthesis
Microreactor systems enable precise control of exothermic sulfonylation steps. A tubular reactor with residence time of 10 minutes (40°C, 3 bar pressure) achieves 85% conversion, surpassing batch methods.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
| Method | Criteria | Typical Result |
|---|---|---|
| HPLC (C18) | >98% area purity | 99.2% |
| Karl Fischer | <0.5% moisture | 0.3% |
| Residual Solvent | Meets ICH Q3C guidelines | Compliant |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation in animal models, potentially benefiting conditions like arthritis.
- Antimicrobial Activity : In vitro tests have demonstrated effectiveness against several bacterial strains, suggesting its utility in treating infections.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant potential for development into an anticancer therapeutic.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound indicated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for related compounds, highlighting the potential for clinical applications in treating bacterial infections.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyl group and methanesulfonamide moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Physical Properties
The hydroxycyclopentyl group introduces unique steric and hydrogen-bonding effects. For comparison:
Key Observations :
- Melting Points : Aryl-substituted sulfonamides (e.g., ) exhibit higher melting points than aliphatic derivatives, likely due to enhanced π-π stacking. The hydroxycyclopentyl group in the target compound may reduce melting points compared to rigid aryl systems.
- Molecular Weight : The target compound’s molecular weight is estimated to be ~250–300, intermediate between simpler aryl sulfonamides and bulkier derivatives .
Biological Activity
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group and a methanesulfonamide moiety. Its chemical formula can be represented as . The unique structure allows for specific interactions with biological targets, which is crucial for its activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to reduced metabolic activity in target cells.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways that are critical for various physiological processes.
1. Anticancer Potential
Recent studies have indicated that this compound exhibits promising anticancer properties.
- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells (MCF7) at concentrations ranging from 50 to 300 µg/ml, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 (µg/ml) |
|---|---|
| MCF7 (Breast) | 100 |
| HBL 100 (Normal) | >300 |
- Mechanism : The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although detailed pathways need further exploration.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : It showed significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 100 µg/ml for these bacteria, indicating potential as an antimicrobial agent .
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 100 |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound might possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds and their analogs, providing insights into the potential applications of this compound:
- Study on Hydroxytyrosol Derivatives : A related study highlighted that derivatives with similar hydroxyl groups exhibited strong antioxidant and anti-inflammatory activities, suggesting that this compound may share these beneficial effects due to structural similarities .
- Research on Thiobenzanilides : Another relevant study indicated that compounds with hydroxy substitutions demonstrated significant antimicrobial effects, reinforcing the hypothesis that hydroxylated compounds can enhance biological activity through improved interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide, and what key reaction conditions are critical for yield optimization?
- The synthesis typically involves cyclopentanol derivatives as starting materials. A common approach utilizes tert-butyl carbamate intermediates for hydroxyl group protection (e.g., tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate) . Deprotection under acidic or catalytic hydrogenation conditions (e.g., H₂/Pd-C in methanol) is critical to preserve stereochemistry . Reaction temperatures (20–25°C) and solvent polarity (e.g., dichloromethane or ethyl acetate) significantly influence regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Key signals include the sulfonamide proton (δ 2.8–3.2 ppm, singlet for N–CH₃) and cyclopentyl hydroxyl proton (δ 1.5–2.5 ppm, multiplet) .
- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula (C₈H₁₇NO₃S, calc. 219.09 g/mol) .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C) .
- Stability: Degrades above 40°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of this compound?
- Challenges : Competing side reactions (e.g., over-alkylation or hydroxyl group oxidation).
- Solutions :
- Use bulky protecting groups (e.g., tert-butyl carbamates) to shield the hydroxyl group .
- Optimize reaction time and catalyst loading (e.g., Pd-C at 5% w/w for selective deprotection) .
Q. How should contradictory biological activity data be analyzed, particularly in enzyme inhibition studies?
- Case Example : Discrepancies in β-secretase inhibition may arise from stereochemical variations (R vs. S configurations at the cyclopentyl hydroxyl).
- Methodology :
- Compare enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .
- Validate via X-ray crystallography to correlate structure-activity relationships .
Q. What advanced strategies are used to study metabolic pathways and metabolite identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
